molecular formula C11H12ClNO2 B11882787 Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

Cat. No.: B11882787
M. Wt: 225.67 g/mol
InChI Key: NNZLTSYZMPDDLR-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate is an organic compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals. The presence of a chloro substituent and a carboxylate ester group in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-chloro-1,2,3,4-tetrahydroquinoline.

    Esterification: The carboxylate group is introduced through an esterification reaction using methanol and a suitable acid catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Esterification: Using large reactors and continuous flow systems to optimize the yield and purity of the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for further applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding tetrahydroquinoline derivative.

    Oxidation Reactions: Oxidation can lead to the formation of quinoline derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a base.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted tetrahydroquinoline derivatives can be obtained.

    Reduction Products: The corresponding tetrahydroquinoline derivative.

    Oxidation Products: Quinoline derivatives with different functional groups.

Scientific Research Applications

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The chloro and carboxylate groups play a crucial role in its reactivity and biological activity. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.

Comparison with Similar Compounds

Methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate can be compared with other similar compounds, such as:

    Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate: Lacks the chloro substituent, resulting in different reactivity and biological activity.

    6-Chloro-1,2,3,4-tetrahydroquinoline: Lacks the carboxylate ester group, affecting its solubility and chemical properties.

    8-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but with the chloro group at a different position, leading to different chemical behavior.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H12ClNO2

Molecular Weight

225.67 g/mol

IUPAC Name

methyl 6-chloro-1,2,3,4-tetrahydroquinoline-8-carboxylate

InChI

InChI=1S/C11H12ClNO2/c1-15-11(14)9-6-8(12)5-7-3-2-4-13-10(7)9/h5-6,13H,2-4H2,1H3

InChI Key

NNZLTSYZMPDDLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCCC2)Cl

Origin of Product

United States

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